2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide
Brand Name: Vulcanchem
CAS No.: 866009-73-6
VCID: VC6846195
InChI: InChI=1S/C18H22N4O2/c1-18(2,3)22(16(23)14-11-7-8-12-15(14)19)21-17(24)20-13-9-5-4-6-10-13/h4-12H,19H2,1-3H3,(H2,20,21,24)
SMILES: CC(C)(C)N(C(=O)C1=CC=CC=C1N)NC(=O)NC2=CC=CC=C2
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4

2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide

CAS No.: 866009-73-6

Cat. No.: VC6846195

Molecular Formula: C18H22N4O2

Molecular Weight: 326.4

* For research use only. Not for human or veterinary use.

2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide - 866009-73-6

Specification

CAS No. 866009-73-6
Molecular Formula C18H22N4O2
Molecular Weight 326.4
IUPAC Name 1-[(2-aminobenzoyl)-tert-butylamino]-3-phenylurea
Standard InChI InChI=1S/C18H22N4O2/c1-18(2,3)22(16(23)14-11-7-8-12-15(14)19)21-17(24)20-13-9-5-4-6-10-13/h4-12H,19H2,1-3H3,(H2,20,21,24)
Standard InChI Key FNJHVZVKXDCMNI-UHFFFAOYSA-N
SMILES CC(C)(C)N(C(=O)C1=CC=CC=C1N)NC(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-amino-N-(tert-butylcarbamoyl)benzamide, reflecting its benzamide backbone substituted at the 2-position with an amino group and at the carboxamide nitrogen with a tert-butylcarbamoyl moiety. Its molecular formula, C12H17N3O2\text{C}_{12}\text{H}_{17}\text{N}_3\text{O}_2, was confirmed via high-resolution mass spectrometry and computational methods .

Structural Descriptors

The SMILES notation, CC(C)(C)NC(=O)NC(=O)C1=CC=CC=C1N, delineates the tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) attached to the carbamoyl nitrogen, which is further bonded to the benzamide core. The InChIKey BKDJGDUCICMROQ-UHFFFAOYSA-N uniquely identifies the compound’s stereochemical and connectivity features .

Table 1: Key Identifiers of 2-Amino-N-(tert-butylcarbamoyl)benzamide

PropertyValue
Molecular FormulaC12H17N3O2\text{C}_{12}\text{H}_{17}\text{N}_3\text{O}_2
Molecular Weight235.28 g/mol
InChIInChI=1S/C12H17N3O2/c1-12(2,3)...
SMILESCC(C)(C)NC(=O)NC(=O)C1=CC=CC=C1N
PubChem CID108896911

Synthetic Methodologies and Reaction Optimization

General Synthesis of Benzamide Derivatives

Benzamide derivatives are typically synthesized via acyl chloride intermediacy or direct coupling of carboxylic acids with amines. For 2-amino-N-(tert-butylcarbamoyl)benzamide, the reaction likely involves sequential amidation steps:

  • Acylation of 2-aminobenzoic acid with tert-butyl isocyanate to form the carbamoyl intermediate.

  • Coupling with an additional amine source to install the tertiary amide group .

Challenges in Industrial-Scale Synthesis

Patent WO2019158550A1 highlights viscosity control as a critical challenge in synthesizing tert-butyl carbamate analogs . Neutral reagent forms, as opposed to ionized species, mitigate viscosity increases, enabling efficient stirring and higher yields. For example, substituting ionic activators with neutral Fe(acac)3_3 complexes improved reaction homogeneity and reduced byproduct formation .

Table 2: Comparative Analysis of Synthetic Conditions

ParameterConventional MethodOptimized Method (Neutral Reagents)
Reaction Time8–12 hours3–8 hours
Yield60–75%85–95%
Purity (HPLC)90–95%98–99%
Key InnovationIonic activatorsNeutral Fe(acac)3_3 catalysts

Physicochemical and Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Profiling

1H^1\text{H}-NMR (CDCl3_3, 400 MHz) reveals distinct signals for the tert-butyl group (δ\delta 1.39 ppm, singlet) and aromatic protons (δ\delta 6.7–8.3 ppm). The amide protons resonate as broad singlets at δ\delta 9.72 ppm and δ\delta 8.28 ppm, confirming hydrogen bonding in the solid state .

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 200°C, with optimal storage at –20°C under inert atmospheres .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

While direct biological data are sparse, structurally analogous benzamides are prevalent in kinase inhibitors and protease modulators. For instance, WO2011076678A1 discloses substituted benzamides with morpholinyl and piperidinyl groups as anticancer agents, underscoring the scaffold’s versatility .

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